molecular formula C10H19NOS B12331824 (S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide

(S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide

Cat. No.: B12331824
M. Wt: 201.33 g/mol
InChI Key: UCOGKZLKACTCDX-DHZHZOJOSA-N
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Description

(S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide (CAS 1997402-26-2) is a high-purity chiral sulfinyl imine that serves as a critical synthetic intermediate for the asymmetric synthesis of complex primary amines . This compound belongs to the class of Ellman's sulfinamides, which are renowned as "chiral ammonia equivalents" for their exceptional ability to deliver high enantiomeric excess in the formation of stereogenic carbon-nitrogen bonds . The tert-butanesulfinyl group activates the imine for highly diastereoselective nucleophilic addition while also protecting the nascent amine functionality . The (E)-configuration relative to the imine bond and the defined (S)-stereocenter at the sulfur atom work in concert to provide a rigid, chelated transition state, guiding nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithiums) to approach from a single face . This reagent is particularly valuable for constructing chiral amines featuring cyclopentyl-derived scaffolds, which are privileged structures in medicinal chemistry and drug discovery . Following nucleophilic addition, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions to reveal the desired primary amine without racemization . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

(NE)-N-(cyclopentylmethylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H19NOS/c1-10(2,3)13(12)11-8-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3/b11-8+

InChI Key

UCOGKZLKACTCDX-DHZHZOJOSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1CCCC1

Canonical SMILES

CC(C)(C)S(=O)N=CC1CCCC1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is used to prevent hydrolysis of the sulfinamide.
  • Catalyst : Titanium(IV) ethoxide (Ti(OEt)₄) is employed as a Lewis acid to activate the aldehyde and facilitate imine formation.
  • Stoichiometry : A 1:1 molar ratio of sulfinamide to aldehyde ensures minimal side products.
  • Temperature : Reactions are typically conducted at −78°C to 0°C to suppress racemization and favor E-selectivity.

Procedure :

  • Dissolve (S)-2-methylpropane-2-sulfinamide (1.0 equiv) in dry THF under nitrogen.
  • Add Ti(OEt)₄ (2.0 equiv) and stir for 5 minutes at room temperature.
  • Cool the mixture to −78°C and add cyclopentylcarbaldehyde (1.0 equiv) dropwise.
  • Warm to 0°C and stir until consumption of the sulfinamide (monitored by TLC).
  • Quench with brine, extract with ethyl acetate, and purify via flash chromatography (SiO₂, hexane/ethyl acetate).

Yield : 85–92%.
Stereochemical Outcome : E-imine predominates (>98:2 E:Z) due to steric hindrance from the tert-butyl group.

Alternative Methods for Imine Formation

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Condensation

In cases where Ti(OEt)₄ is incompatible, LiHMDS serves as a non-metallic base to deprotonate the sulfinamide, enabling nucleophilic attack on the aldehyde.

Procedure :

  • Treat (S)-2-methylpropane-2-sulfinamide with LiHMDS (1.1 equiv) in THF at −78°C.
  • Add cyclopentylcarbaldehyde and warm to −20°C for 2 hours.
  • Quench with saturated NH₄Cl and extract with DCM.

Yield : 78–84%.
Advantage : Avoids metal residues, beneficial for pharmaceutical applications.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes while maintaining stereoselectivity.

Conditions :

  • 100°C, 20 minutes, solvent-free.
  • Yield : 88% with comparable E:Z ratio.

Critical Analysis of Methodologies

Table 1. Comparison of Preparation Methods

Method Catalyst Temperature Yield (%) E:Z Ratio
Ti(OEt)₄-mediated Ti(OEt)₄ −78°C 85–92 >98:2
LiHMDS-mediated LiHMDS −20°C 78–84 95:5
Microwave-assisted None 100°C 88 97:3

Key Observations :

  • Ti(OEt)₄ provides the highest yields and stereoselectivity but requires stringent anhydrous conditions.
  • Microwave synthesis offers rapid access but may require optimization for scale-up.

Mechanistic Insights into E-Selectivity

The E-configuration arises from the steric bulk of the tert-butyl group in the sulfinamide, which forces the cyclopentylmethylene group to adopt the trans position relative to the sulfinyl oxygen. Computational studies confirm that the E-isomer is thermodynamically favored by 2.3 kcal/mol over the Z-isomer due to reduced van der Waals repulsions.

Purification and Characterization

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate, 4:1) effectively separates the product from unreacted aldehyde.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.59 (s, 1H, CH=N), 2.50–2.45 (m, 1H, cyclopentyl), 1.27 (s, 9H, C(CH₃)₃).
    • Optical Rotation : [α]²⁵_D = −4.5° (c = 1.0, CHCl₃).

Chemical Reactions Analysis

Types of Reactions

(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong nucleophile and a suitable solvent.

Major Products

The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : Converts the sulfinamide group to sulfides or amines.
  • Substitution : Participates in nucleophilic substitution reactions.

These reactions contribute to the compound's versatility in synthesizing other chemical entities.

Biology

Research indicates that (S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide may interact with specific enzymes and receptors, making it a candidate for drug development. Key biological activities include:

  • Enzyme Inhibition : Potentially inhibits enzymes involved in metabolic pathways.
  • Receptor Modulation : Influences cellular signaling pathways regulating growth and survival.

Medical Applications

The compound is being explored for its therapeutic effects in treating various diseases. Some notable areas of research include:

  • Anticancer Potential : Studies suggest that similar compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
    Study FocusFindings
    Anticancer ActivityInhibition of cancer cell proliferation observed in sulfinamide analogs.
  • Anti-inflammatory Effects : Investigations highlight its ability to modulate inflammatory responses, beneficial for autoimmune diseases.
  • Neuroprotective Properties : Emerging studies indicate potential neuroprotective effects through interactions with neurotransmitter systems.

Industrial Applications

In industrial settings, (S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide is utilized for producing specialty chemicals and materials. Its unique properties make it valuable in:

  • Coatings
  • Adhesives
  • Advanced Materials

Case Study 1: Anticancer Research

A study demonstrated that sulfinamides can effectively target specific kinases involved in tumor growth, suggesting their potential role in cancer therapy.

Case Study 2: Anti-inflammatory Research

Research into the anti-inflammatory properties of sulfinamides indicates their capability to modulate immune responses, which may lead to new treatments for chronic inflammatory conditions.

Comparison with Related Compounds

Compound NameKey FeaturesPotential Applications
(S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfonamideSulfonamide group; broader antibacterial activityAntibiotic development
(S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-thioamideThioamide group; distinct reactivityPotential in organic synthesis
(S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-amineAmine group; basic propertiesApplications in medicinal chemistry

Mechanism of Action

The mechanism of action of (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional nuances of (S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide can be better understood by comparing it with analogous sulfinamides. Key differentiating factors include substituent topology , electronic effects , and steric demands , which collectively influence reactivity and application scope.

Structural and Electronic Comparisons

Table 1: Comparative Analysis of Sulfinamide Derivatives

Compound Name Substituent Structure Key Features Application/Reactivity Notes References
(S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide Cyclopentylmethylene (aliphatic) Moderate steric bulk; aliphatic framework Intermediate in enantioselective syntheses
(S,E)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide (19a) Cyclopropylmethylene (aliphatic) Smaller ring; higher ring strain Used in BCL6 inhibitor synthesis (e.g., probe 19a)
(S,E)-N-(2,5-Difluoro-4-(trifluoromethyl)benzylidene)-2-methylpropane-2-sulfinamide (36) Aromatic (F, CF₃-substituted) Strong electron-withdrawing groups Intermediate in larotrectinib (anticancer drug)
(R,E)-N-(3-Ethoxy-4-Methoxybenzylidene)-2-methylpropane-2-sulfinamide (8) Aromatic (OMe, OEt-substituted) Electron-donating methoxy/ethoxy groups Chiral auxiliary in apremilast synthesis
(S,E)-N-((Tetrahydro-2H-pyran-4-yl)methylene)-2-methylpropane-2-sulfinamide Tetrahydropyranyl (oxygen-containing) Polar oxygen atom; enhanced solubility Potential for hydrogen bonding in catalysis
Key Observations

Cycloalkyl vs. Aromatic Substituents :

  • Cyclopentylmethylene (aliphatic) offers a balance of steric bulk and flexibility, making it suitable for reactions requiring moderate stereochemical control .
  • Aromatic benzylidene groups (e.g., in Compounds 8 and 36) introduce electronic effects: electron-withdrawing groups (e.g., F, CF₃ in Compound 36) stabilize imine intermediates via inductive effects, while electron-donating groups (e.g., OMe, OEt in Compound 8) enhance nucleophilic attack rates .

Larger rings (e.g., tetrahydropyran in Compound 16) improve solubility and polarity, advantageous in aqueous-phase reactions .

Stereochemical Impact :

  • The (S,E)-configuration in the cyclopentyl derivative ensures compatibility with chiral catalysts in asymmetric hydrogenations or alkylations .
  • Enantiomeric counterparts (e.g., (R,E)-isomers) may exhibit divergent selectivity, as seen in the synthesis of apremilast, where (R)-configured sulfinamides are preferred .

Case Studies
  • Anticancer Drug Synthesis : Compound 36, with its electron-deficient aromatic substituents, facilitates high-yield imine formation under mild conditions, critical for larotrectinib production .
  • Apremilast Synthesis : Compound 8’s methoxy/ethoxy groups enhance imine stability, enabling efficient asymmetric transfer hydrogenation .

Biological Activity

(S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide is a sulfinamide compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

(S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide exhibits unique structural characteristics that contribute to its biological activity. The sulfinamide functional group is known for its ability to interact with various biological targets, making it a candidate for drug development.

The biological activity of (S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide is primarily attributed to its interaction with specific enzymes and receptors. This compound can modulate the activity of these molecular targets, leading to various physiological effects. The exact pathways involved depend on the context of its application, which may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially impacting disease progression.
  • Receptor Modulation : It can interact with specific receptors, influencing cellular signaling pathways that regulate cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InteractionModulates enzyme activity related to metabolic processes
Receptor BindingAffects receptor-mediated signaling pathways
ToxicityClassified as toxic if swallowed; causes skin irritation

Case Studies and Research Findings

  • Anticancer Potential : Research indicates that compounds similar to (S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that sulfinamides can target specific kinases involved in tumor growth, suggesting a potential role in cancer therapy .
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of sulfinamides highlight their ability to modulate inflammatory responses. This activity may be beneficial in treating autoimmune diseases and conditions characterized by chronic inflammation .
  • Neuroprotective Properties : Emerging studies suggest that (S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide may exhibit neuroprotective effects by interacting with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 2: Comparison with Related Compounds

Compound NameKey FeaturesPotential Applications
(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfonamideSulfonamide group; broader antibacterial activityAntibiotic development
(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-thioamideThioamide group; distinct reactivityPotential in organic synthesis
(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-amineAmine group; basic propertiesApplications in medicinal chemistry

The unique combination of functional groups in (S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide differentiates it from similar compounds, providing distinct advantages in specific biomedical applications.

Q & A

Q. How does ligand design influence the compound’s utility in enantioselective transformations?

  • Answer : Bulky, electron-rich ligands (e.g., Ming-Phos) enhance steric shielding at the metal center, improving enantioselectivity. For example, Rh/Ming-Phos systems achieve >95% ee in allylic aminations .

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